

High-Performance Liquid Chromatography (HPLC) Method for Methyclothiazide Quantification

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Compound of Interest

Compound Name: **Methyclothiazide**

Cat. No.: **B1676421**

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Application Note and Protocol

This document provides a detailed application note and protocol for the quantitative determination of **Methyclothiazide** in pharmaceutical formulations using a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. This method is suitable for researchers, scientists, and professionals involved in drug development and quality control.

Introduction

Methyclothiazide is a thiazide diuretic used in the management of hypertension and edema. Accurate and reliable quantification of **Methyclothiazide** in pharmaceutical dosage forms is crucial for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers high resolution, sensitivity, and specificity, making it an ideal method for the determination of active pharmaceutical ingredients (APIs) like **Methyclothiazide**.

This application note describes a simple, rapid, and validated RP-HPLC method for the simultaneous estimation of **Methyclothiazide**. The method utilizes a C18 column with a mobile phase consisting of a buffer and an organic modifier, with detection at a suitable UV wavelength.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector is required. The specific chromatographic conditions for the analysis of **Methyclothiazide** are summarized in the table below.

Table 1: Chromatographic Conditions for **Methyclothiazide** Quantification

Parameter	Condition
HPLC Column	C18 ODS Inertsil (4.6 x 150mm, 5µm)[1]
Mobile Phase	Buffer:Acetonitrile (30:70, v/v)[1]
(Buffer: Potassium dihydrogen orthophosphate, pH adjusted to 3.5 with orthophosphoric acid)[1]	
Flow Rate	1.0 mL/min[1]
Injection Volume	20 µL[1]
Column Temperature	Ambient
Detection Wavelength	254 nm[1]
Run Time	10 minutes[1]
Diluent	Mobile Phase[1]

Reagents and Standards

- **Methyclothiazide** reference standard
- Acetonitrile (HPLC grade)
- Potassium dihydrogen orthophosphate (AR grade)
- Orthophosphoric acid (AR grade)
- Water (HPLC grade)

Protocol

Preparation of Solutions

3.1.1. Buffer Preparation (pH 3.5)

- Weigh 7 g of potassium dihydrogen orthophosphate and dissolve it in 1000 mL of HPLC grade water.[\[1\]](#)
- Adjust the pH of the solution to 3.5 using orthophosphoric acid.[\[1\]](#)

3.1.2. Mobile Phase Preparation

- Mix the prepared buffer and acetonitrile in a ratio of 30:70 (v/v).[\[1\]](#)
- Degas the mobile phase in an ultrasonic water bath for 5 minutes before use.[\[1\]](#)

3.1.3. Standard Stock Solution Preparation

- Accurately weigh and transfer a suitable amount of **Methyclothiazide** reference standard into a volumetric flask.
- Dissolve and dilute to the mark with the mobile phase to obtain a known concentration.

3.1.4. Sample Preparation (from Tablets)

- Weigh and finely powder a representative number of tablets.
- Accurately weigh a portion of the powder equivalent to a specific amount of **Methyclothiazide** and transfer it to a volumetric flask.
- Add a suitable volume of diluent (mobile phase) and sonicate to dissolve the active ingredient.
- Dilute to the mark with the diluent.
- Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Chromatographic Analysis

- Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Inject a blank (diluent) to ensure that there are no interfering peaks.
- Inject the standard solution multiple times to check for system suitability (e.g., repeatability of retention time and peak area).
- Inject the sample solutions.
- Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
- Determine the concentration of **Methyclothiazide** in the sample solutions from the calibration curve.

Method Validation Summary

The described HPLC method has been validated according to ICH guidelines. A summary of the validation parameters is presented in the table below.

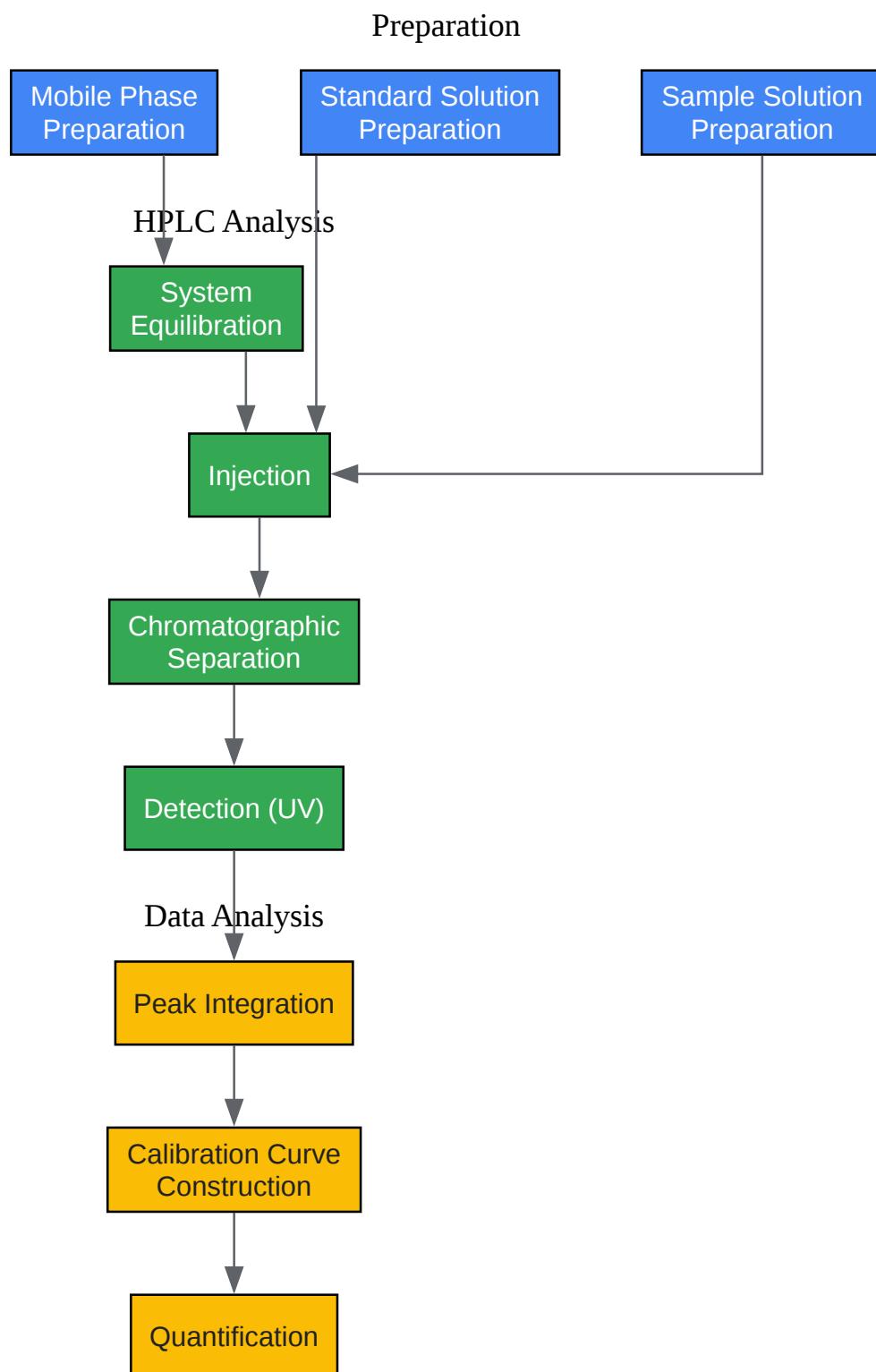
Table 2: Summary of Method Validation Data for **Methyclothiazide**

Validation Parameter	Result
Retention Time (min)	2.162[1]
Linearity Range (µg/mL)	20-100[1]
Correlation Coefficient (r^2)	Not explicitly stated, but linearity was established.
Limit of Detection (LOD) (µg/mL)	0.2[1]
Limit of Quantification (LOQ) (µg/mL)	0.5[1]
Recovery (%)	98%[1]

Diagrams

HPLC Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of **Methyclothiazide**.

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Caption: General workflow for HPLC analysis.

Conclusion

The RP-HPLC method described in this application note is simple, rapid, accurate, and precise for the quantification of **Methyclothiazide** in pharmaceutical dosage forms. The method has been validated and is suitable for routine quality control analysis.

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References

- 1. researchgate.net [researchgate.net]
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